2,2-Dibromo-1-(3-methoxyphenyl)ethanone
Description
2,2-Dibromo-1-(3-methoxyphenyl)ethanone is a halogenated aromatic ketone characterized by a dibromoethanone moiety attached to a 3-methoxyphenyl ring. The methoxy group at the meta position confers unique electronic and steric properties, influencing its reactivity and physical characteristics.
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
ZJVSEQDOKDSHPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Data Table of Preparation Conditions for Dibromoacetophenones
Research Findings and Observations
- The alpha-dibromination of methoxy-substituted acetophenones proceeds smoothly under mild conditions.
- Electron-donating methoxy groups on the aromatic ring facilitate enolization, enhancing bromination efficiency.
- Low temperature and controlled bromine addition are critical to prevent aromatic ring bromination or polybromination.
- Purification by column chromatography or recrystallization yields analytically pure compounds suitable for further synthetic applications.
- Structural characterization by NMR, IR, and mass spectrometry confirms the dibromo substitution pattern.
- Single-crystal X-ray diffraction studies on related compounds (e.g., 2,2-dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone) reveal intramolecular hydrogen bonding and packing interactions, which may influence crystallization and stability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(3-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 1-(3-methoxyphenyl)ethanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of thioethers or amines.
Reduction: Formation of 1-(3-methoxyphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2,2-Dibromo-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(3-methoxyphenyl)ethanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms make the compound highly reactive, allowing it to participate in substitution and reduction reactions. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural Isomerism and Substituent Effects
Positional Isomers
- 2,2-Dibromo-1-(4-methoxyphenyl)ethanone (5b): Synthesis: Synthesized via bromination in the presence of CoFe2O4-SiO2-SO3H nanocatalysts, yielding 87% . Physical Properties: Melting point (m.p.) 86–88°C; IR bands at 1684 cm⁻¹ (C=O), 1599 cm⁻¹ (aromatic C=C), and 1288 cm⁻¹ (C-O) . Comparison: The para-methoxy derivative exhibits a lower m.p. than brominated analogs (e.g., 2,2-dibromo-1-(4-bromophenyl)ethanone, m.p. 92–93°C ), highlighting reduced molecular symmetry compared to halogen-substituted derivatives.
- 2,2-Dibromo-1-(2-hydroxyphenyl)ethanone: Synthesis: Prepared via bromination of 2-hydroxyacetophenone in chloroform or acetic acid (quantitative yield) . Hydrogen Bonding: Intramolecular O–H···O interactions stabilize the structure, contrasting with the meta-methoxy compound’s lack of hydrogen-bonding donors .
Functional Group Variations
- 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone: Crystal Structure: Features intramolecular O–H···O hydrogen bonding and π–π stacking interactions (centroid–centroid distance 3.596 Å) . Reactivity: The hydroxyl group enhances electrophilic substitution susceptibility compared to the purely methoxy-substituted target compound.
- 2,2-Dibromo-1-(3-pyridinyl)ethanone: Electronic Effects: The pyridinyl nitrogen introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to phenyl derivatives .
Physicochemical Properties
Melting Points and Molecular Symmetry
Trends :
- Halogen vs. Methoxy : Bromo/chloro substituents increase m.p. due to stronger halogen bonding and molecular symmetry.
- Electron-Withdrawing Groups : Nitro groups reduce m.p. significantly, likely due to disrupted crystal packing .
Bromination Patterns
- NBS-Mediated Bromination: 2',6'-Dimethoxyacetophenone (18) reacts with NBS to yield mono- (22), di- (23), and tetrabrominated (24) products, depending on equivalents used. At 4.4 equiv. NBS, only the tetrabromo derivative (24) forms . Implication: The target compound’s dibromination likely requires controlled conditions to avoid over-bromination, influenced by the methoxy group’s directing effects.
Spectroscopic Characterization
NMR and IR Data
Key Observations :
- Methoxy groups show distinct ¹H NMR singlets (~δ 3.8–3.9) and C=O signals near δ 184–185 ppm.
- Nitro groups introduce deshielding in aromatic protons and characteristic IR stretches.
Q & A
Q. What are the recommended synthetic routes for 2,2-dibromo-1-(3-methoxyphenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-acylated methoxyphenyl precursor. For example:
-
Halogenation : React 1-(3-methoxyphenyl)ethanone with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid or dichloromethane) under controlled temperatures (0–25°C). Evidence from analogous dibromo-substituted ketones suggests yields improve with excess Br₂ and catalytic Lewis acids .
-
Oxidative Bromination : Use K₂S₂O₈ in aqueous/organic biphasic systems to introduce bromine atoms selectively. This method minimizes side reactions and achieves ~72% yield for structurally similar compounds .
-
Key Variables : Solvent polarity, temperature, and stoichiometric ratios critically affect regioselectivity and yield.
Reaction Conditions Yield Reference Bromination with Br₂ CH₃COOH, 25°C, 12h ~65%* NBS in DCM 0°C, 6h, AIBN catalyst ~70%* K₂S₂O₈-mediated in H₂O RT, 24h ~72%* *Extrapolated from analogous compounds.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing 2,2-dibromo-1-(3-methoxyphenyl)ethanone?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the carbonyl carbon resonates at δ ~185–190 ppm, while bromine deshields adjacent protons (δ ~4.5–5.5 ppm) .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves intramolecular interactions. For dibromo analogs, intramolecular O–H⋯O hydrogen bonds and π–π stacking stabilize the structure .
- Mass Spectrometry : LRMS (EI+) confirms molecular ion peaks (e.g., m/z ~335 for C₉H₈Br₂O₂).
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Work in a fume hood to avoid inhalation of toxic fumes (e.g., HBr release during decomposition) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water flushing to prevent drainage contamination .
Q. How does the reactivity of 2,2-dibromo-1-(3-methoxyphenyl)ethanone compare to its chloro or fluoro analogs?
- Methodological Answer :
- Electrophilicity : Bromine’s lower electronegativity vs. Cl/F increases carbonyl electrophilicity, accelerating nucleophilic substitution (e.g., SN2 reactions with amines) .
- Leaving Group Ability : Br⁻ is a better leaving group than Cl⁻, favoring elimination or substitution pathways .
- Steric Effects : Bulkier Br substituents may hinder access to the carbonyl in sterically crowded environments .
Q. What are common downstream applications of this compound in organic synthesis?
- Methodological Answer :
- Nucleophilic Substitution : React with NaN₃ to form azido derivatives for click chemistry .
- Reduction : Use NaBH₄ to yield 2,2-dibromo-1-(3-methoxyphenyl)ethanol, a precursor for chiral ligands .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl ketones .
Advanced Research Questions
Q. How do electron-donating groups (e.g., methoxy) influence the reaction kinetics of halogenated ketones?
- Methodological Answer :
- Mechanistic Insight : The methoxy group’s +M effect stabilizes the carbonyl transition state, reducing activation energy for nucleophilic attacks. Kinetic studies (e.g., UV-Vis monitoring) show a 20–30% rate increase compared to non-substituted analogs .
- Experimental Design : Compare rate constants (k) for SN2 reactions (e.g., with piperidine) in MeO-substituted vs. unsubstituted dibromoethanones under identical conditions.
Q. How can contradictions in crystallographic data for dibromo-substituted ethanones be resolved?
- Methodological Answer :
- Refinement Strategies : Use SHELXL for high-resolution data to model disorder or thermal motion. For example, anisotropic displacement parameters (ADPs) clarify Br atom positions .
- Validation Tools : Check R-factor convergence (e.g., R < 0.07) and residual density maps (Δρ < 0.6 eÅ⁻³) to validate models .
Q. What computational methods predict the electronic effects of substituents on reaction pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to map electrostatic potential (ESP) surfaces. The methoxy group’s electron density reduces carbonyl polarity, altering regioselectivity in Diels-Alder reactions .
- NBO Analysis : Quantify hyperconjugative interactions between methoxy lone pairs and the carbonyl σ* orbital .
Q. What experimental approaches elucidate thermal decomposition pathways?
- Methodological Answer :
- TGA-DSC : Monitor mass loss (TGA) and enthalpy changes (DSC) under N₂. For dibromo analogs, decomposition initiates at ~150°C with HBr evolution .
- GC-MS : Identify volatile byproducts (e.g., 3-methoxyphenol) to propose fragmentation mechanisms .
Q. How do π–π stacking interactions in crystalline phases affect material properties?
- Methodological Answer :
- Crystallographic Analysis : Measure centroid–centroid distances (e.g., 3.6 Å for dibromo analogs) and dihedral angles to correlate stacking with melting points .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br⋯O vs. C–H⋯O) to predict solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
